1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 667912-14-3
VCID: VC7387586
InChI: InChI=1S/C23H22ClFN2O2S/c24-21-17-20(11-12-22(21)25)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
SMILES: C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Molecular Formula: C23H22ClFN2O2S
Molecular Weight: 444.95

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine

CAS No.: 667912-14-3

Cat. No.: VC7387586

Molecular Formula: C23H22ClFN2O2S

Molecular Weight: 444.95

* For research use only. Not for human or veterinary use.

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine - 667912-14-3

Specification

CAS No. 667912-14-3
Molecular Formula C23H22ClFN2O2S
Molecular Weight 444.95
IUPAC Name 1-benzhydryl-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine
Standard InChI InChI=1S/C23H22ClFN2O2S/c24-21-17-20(11-12-22(21)25)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Standard InChI Key FUQGCEZKCZGLMB-UHFFFAOYSA-N
SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl

Introduction

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a complex organic compound with a molecular formula of C23H22ClFN2O2S and a CAS number of 667912-14-3. This compound combines a benzenesulfonyl moiety with a piperazine ring, which is further substituted with a diphenylmethyl group. The presence of both chlorine and fluorine atoms on the benzene ring suggests potential applications in pharmaceutical chemistry due to the unique properties these halogens confer.

Synthesis

The synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine likely involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 4-(diphenylmethyl)piperazine. This process typically requires a base to facilitate the nucleophilic substitution reaction.

Synthesis Steps:

  • Preparation of Reactants: Obtain 3-chloro-4-fluorobenzenesulfonyl chloride and 4-(diphenylmethyl)piperazine.

  • Reaction Setup: Combine the reactants in a suitable solvent (e.g., dichloromethane or DMF) with a base (e.g., triethylamine).

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

  • Purification: Purify the product using standard techniques such as chromatography.

Potential Applications

Compounds with sulfonyl groups and piperazine rings are often explored in pharmaceutical research due to their potential biological activities. The presence of a diphenylmethyl group may enhance lipophilicity, which could influence the compound's pharmacokinetic properties.

Potential Biological Activities:

  • Antimicrobial Activity: Sulfonyl compounds have been studied for antimicrobial properties.

  • Neurological Effects: Piperazine derivatives are sometimes investigated for neurological applications.

  • Cancer Research: The structural complexity of this compound might make it a candidate for anticancer studies.

Future Directions:

  • Biological Assays: Conduct in vitro and in vivo studies to assess biological activity.

  • Structural Modifications: Explore modifications to enhance specific properties (e.g., solubility or potency).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator